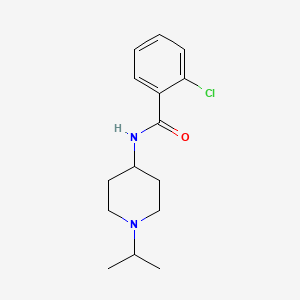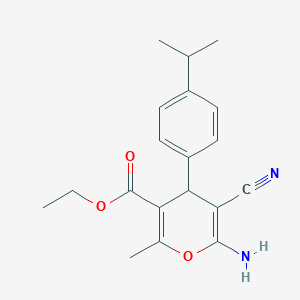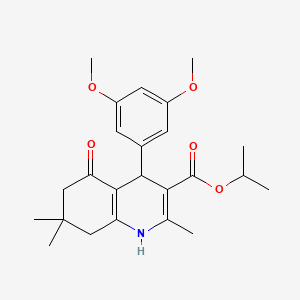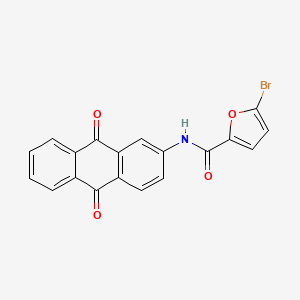![molecular formula C12H19NO2 B4969308 2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)
2-{[3-(3-methylphenoxy)propyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(3-methylphenoxy)propyl]amino}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(3-methylphenoxy)propylaminoethanol or MPPAE. It is a colorless liquid that has a molecular weight of 209.3 g/mol.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methylphenoxy)propyl]amino}ethanol is not well understood. However, it is believed that this compound works by interacting with various receptors in the body, leading to the activation or inhibition of different signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-{[3-(3-methylphenoxy)propyl]amino}ethanol has various biochemical and physiological effects on the body. For instance, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions. It has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[3-(3-methylphenoxy)propyl]amino}ethanol in lab experiments is its relatively low toxicity. This makes it a safer alternative to other chemicals that may be more toxic. However, one of the limitations of using this compound is that it may not be readily available in some regions, making it difficult to obtain for certain experiments.
Future Directions
There are several future directions for research on 2-{[3-(3-methylphenoxy)propyl]amino}ethanol. One potential direction is to investigate its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a drug delivery agent, as it has been shown to have good solubility in water and other solvents. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with various receptors in the body.
Conclusion
In conclusion, 2-{[3-(3-methylphenoxy)propyl]amino}ethanol is a chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple and yields good results. While its mechanism of action is not well understood, studies have shown that it has various biochemical and physiological effects on the body. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 2-{[3-(3-methylphenoxy)propyl]amino}ethanol involves the reaction between 3-(3-methylphenoxy)propylamine and ethylene oxide in the presence of a catalyst. The reaction typically takes place under mild conditions, and the product is obtained in good yields.
Scientific Research Applications
2-{[3-(3-methylphenoxy)propyl]amino}ethanol has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicine, where it is used as a pharmaceutical intermediate. It is also used in the synthesis of various drugs that have potential applications in the treatment of various diseases.
properties
IUPAC Name |
2-[3-(3-methylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11-4-2-5-12(10-11)15-9-3-6-13-7-8-14/h2,4-5,10,13-14H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYADCRIOBYPSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Methylphenoxy)propylamino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)

![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)

![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)
![5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B4969274.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)

![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)


![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)